molecular formula C8H5FN2O4 B1377324 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1160591-69-4

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1377324
CAS RN: 1160591-69-4
M. Wt: 212.13 g/mol
InChI Key: STDKYNXGCODEDD-UHFFFAOYSA-N
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Description

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful laboratory reagent that is frequently used in organic synthesis . It is a benzoxazine derivative, a heterocyclic building block for various natural and synthetic organic compounds .


Synthesis Analysis

The compound can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular formula of the compound is C8H5FN2O4 . The InChI code is 1S/C8H5FN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.14 . It is slightly soluble in water . The predicted boiling point is 427.4±45.0 °C, and the predicted density is 1.561±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one: is frequently used as a laboratory reagent in organic synthesis . Its structure allows for various chemical transformations, making it a versatile building block for creating complex organic molecules. Its reactivity with different organic and inorganic compounds can lead to the synthesis of novel organic structures that may have potential pharmacological activities.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been utilized for the synthesis of small molecule libraries that are screened against various biological targets . Its incorporation into drug-like molecules can potentially lead to the discovery of new therapeutic agents, especially considering its fluorine and nitro groups which are commonly found in pharmaceuticals.

Agriculture

While direct applications in agriculture are not well-documented, related benzoxazinone derivatives have shown phytotoxic activity . This suggests that 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one could be explored for its potential use in developing new herbicides or plant growth regulators.

Materials Science

The presence of fluorine and nitro groups within the compound’s structure could be of interest in materials science. These groups can impart unique properties to polymers and other materials, such as increased resistance to degradation or altered electrical properties .

Environmental Science

Compounds like 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can be studied for their environmental fate and behavior. Understanding how such compounds degrade or persist in various environmental conditions is crucial for assessing their impact and ensuring safe use in other applications .

Analytical Chemistry

In analytical chemistry, this compound could serve as a standard or reagent in the development of analytical methods. Its distinct spectroscopic properties, due to the fluorine and nitro groups, can be utilized in methods such as HPLC or mass spectrometry to detect, quantify, or study similar compounds .

Biochemistry

The biochemical applications of this compound might involve studying its interaction with biological macromolecules. It could act as an inhibitor or modulator for certain enzymes or receptors, providing insights into their function and potential for drug development .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with strong oxidizing agents .

Mechanism of Action

properties

IUPAC Name

6-fluoro-7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDKYNXGCODEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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